molecular formula C6H5F2NO2S B117971 3,5-Difluorobenzenesulfonamide CAS No. 140480-89-3

3,5-Difluorobenzenesulfonamide

Cat. No. B117971
CAS RN: 140480-89-3
M. Wt: 193.17 g/mol
InChI Key: MKQPOVUFDWKPNO-UHFFFAOYSA-N
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Description

3,5-Difluorobenzenesulfonamide is a fluorinated benzenesulfonamide . It is a carbonic anhydrase (CA) inhibitor that binds to human carbonic anhydrase I by forming a 1:1 complex .


Molecular Structure Analysis

The molecular formula of 3,5-Difluorobenzenesulfonamide is C6H5F2NO2S . The molecular weight is 193.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluorobenzenesulfonamide include a density of 1.5±0.1 g/cm3, boiling point of 315.9±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 55.7±3.0 kJ/mol, flash point of 144.8±30.7 °C, index of refraction of 1.534, molar refractivity of 39.4±0.4 cm3 .

Scientific Research Applications

Fluorinated Building Blocks

This compound is part of the fluorinated building blocks . These are often used in the synthesis of various organic compounds due to the unique properties of fluorine, such as its small size and high electronegativity.

Synthesis of N,N-Dialkyl-3,5-difluorobenzenesulfonamides

3,5-Difluorobenzenesulfonamide can be used in the synthesis of N,N-dialkyl-3,5-difluorobenzenesulfonamides . These compounds have been used to tailor the glass transition temperatures of poly(arylene ether)s .

Poly(arylene ether)s

The N,N-dialkylsulfonamide group, which can be derived from 3,5-Difluorobenzenesulfonamide, has been used as a tool for tailoring the glass transition temperature of poly(arylene ether)s . These are a class of thermoplastics that possess excellent chemical and thermal stability, making them ideal for a wide variety of engineering applications .

Inhibitors of Human Carbonic Anhydrase Isozymes

A series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, which can be synthesized from 3,5-Difluorobenzenesulfonamide, have been used as inhibitors of recombinant human carbonic anhydrase isozymes . These inhibitors have potential applications in the treatment of a variety of medical conditions.

Tailoring Glass Transition Temperatures

3,5-Difluorobenzenesulfonamide has been used in the synthesis of compounds for tailoring the glass transition temperatures of certain polymers . This allows for the creation of materials with specific properties tailored to their intended applications.

Safety And Hazards

3,5-Difluorobenzenesulfonamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

3,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQPOVUFDWKPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332219
Record name 3,5-DIFLUOROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzenesulfonamide

CAS RN

140480-89-3
Record name 3,5-Difluorobenzenesulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIFLUOROBENZENESULFONAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzenesulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIFLUOROBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 3,5-difluorobenzenesulfonyl chloride (25 g, 0.117 mol) in THF (150 mL) was added 35% aq. NH4OH (120 mL) over 1 h in an ice-bath. After the reaction was complete, it was evaporated in vacuo. To a solution of this residue in water (150 mL) was added 2N HCl (1 mL). After stirring 1 h, the reaction mixture was filtered and dried under high vacuum to give 3,5-difluorobenzenesulfonamide as a light brown solid (19.9 g, 88%). 1H NMR (400 MHz, CDCl3) δ 7.49-7.44 (m, 2H), 7.04-6.99 (m, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,5-Difluorobenzenesulfonamide interact with its target and what are the downstream effects?

A1: 3,5-Difluorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase, specifically human carbonic anhydrase I. [] It binds to the enzyme in a 1:1 complex, forming an anion in the bound state. [] While the aromatic ring of the inhibitor experiences rapid rotation within the complex, there's evidence of interaction with the aromatic ring of Phenylalanine-91 within the enzyme. [] This interaction is strong enough to produce a noticeable Nuclear Overhauser Effect (NOE) in Fluorine-19 Nuclear Magnetic Resonance (NMR) studies. [] Furthermore, fluorination of the inhibitor enhances its binding affinity to the enzyme. []

Q2: Can 3,5-Difluorobenzenesulfonamide be used to improve the performance of perovskite solar cells?

A2: Yes, research indicates that 3,5-Difluorobenzenesulfonamide can be applied as an interface modifier between the perovskite layer and the spiro-OMeTAD hole transport layer in conventional perovskite solar cells. [] The molecule exhibits a "two-birds-with-one-stone" functionality by passivating undercoordinated lead (Pb2+)-related surface defects through coordination via its S=O group. [] Simultaneously, it strengthens the perovskite/HTL interface contact via F–π interactions, thereby enhancing hole extraction. [] This dual functionality leads to improved efficiency and stability in perovskite solar cells. []

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